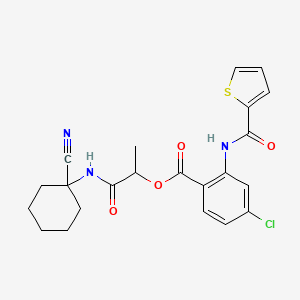
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
- Formation of the cyanocyclohexylamine intermediate through the reaction of cyclohexylamine with cyanogen bromide.
- Coupling of the cyanocyclohexylamine intermediate with a suitable acylating agent to form the amide linkage.
- Introduction of the 4-chloro-2-(thiophene-2-carboxamido)benzoate moiety through a condensation reaction with the appropriate benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more environmentally friendly.
化学反応の分析
Types of Reactions
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the nature of the substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 4-chloro-2-(thiophene-2-carboxamido)benzoate: shares structural similarities with other compounds that contain cyanocyclohexyl, amide, and benzoate moieties.
Similar compounds: may include derivatives with different substituents on the benzoate or thiophene rings, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C22H22ClN3O4S |
|---|---|
分子量 |
459.9 g/mol |
IUPAC名 |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-chloro-2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H22ClN3O4S/c1-14(19(27)26-22(13-24)9-3-2-4-10-22)30-21(29)16-8-7-15(23)12-17(16)25-20(28)18-6-5-11-31-18/h5-8,11-12,14H,2-4,9-10H2,1H3,(H,25,28)(H,26,27) |
InChIキー |
NJJHASAITSVELW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)

![(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353714.png)
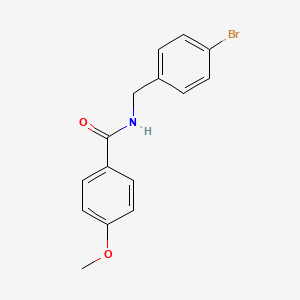
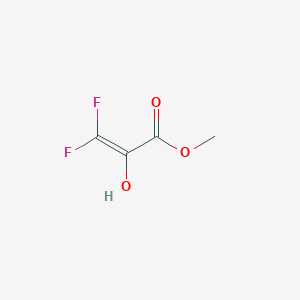
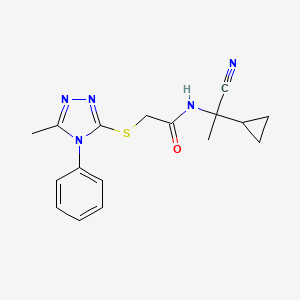
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13353742.png)
![3-[(Benzylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353745.png)
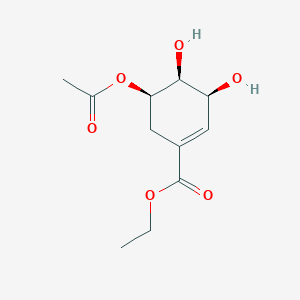
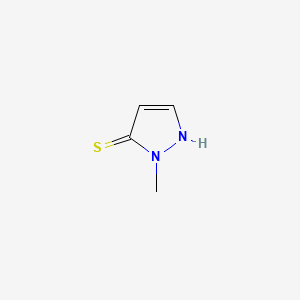
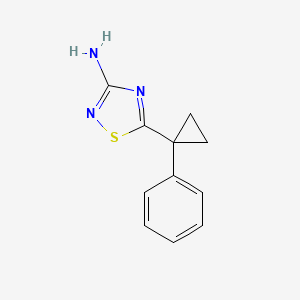
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
